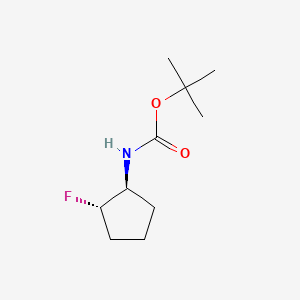
Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorocyclopentyl moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a fluorocyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclopentyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Hydrolysis: The corresponding amine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds, which are valuable in materials science and pharmaceuticals .
Biology: The compound is studied for its potential biological activities. It may act as an enzyme inhibitor or interact with specific biological targets, making it a candidate for drug development and biochemical research .
Medicine: In medicine, tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorocyclopentyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group may participate in covalent interactions with the target .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
- tert-Butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
- tert-Butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate is unique due to the presence of the fluorine atom in the cyclopentyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorinated derivative may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to certain biological targets .
Propriétés
Formule moléculaire |
C10H18FNO2 |
|---|---|
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Clé InChI |
ZRKGOJBKUXGGOE-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)



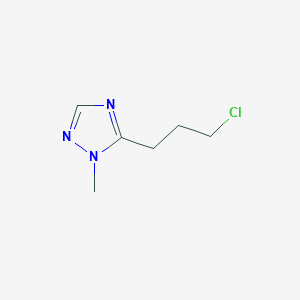
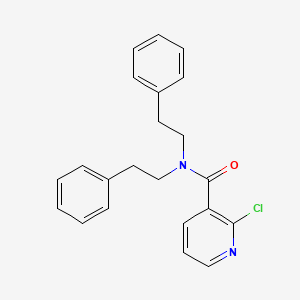
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
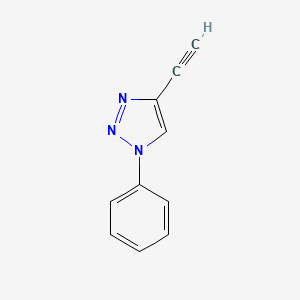
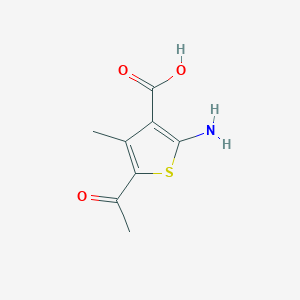
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
